molecular formula C23H34O2 B13056067 (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate

(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate

Cat. No.: B13056067
M. Wt: 342.5 g/mol
InChI Key: TYZQYJJHKVTJMQ-YVPOXDCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate is a steroid derivative closely related to the progestin class of hormones. This compound is of significant interest in biochemical and pharmacological research, particularly as a key intermediate or reference standard in the synthesis and study of more complex steroid molecules. Its structure, featuring the characteristic cyclopenta[A]phenanthrene skeleton and a 17-ethylidene substituent, makes it a valuable scaffold for investigating steroid-receptor interactions [https://pubchem.ncbi.nlm.nih.gov/]. Researchers utilize this acetate-protected steroid to explore the metabolism of synthetic progestins, enzyme inhibition studies, and the development of novel hormonal agents. The specific stereochemistry, denoted by the (3R,5R,8S,10S,13S,14S,Z) configuration, is critical for its biological activity and binding affinity, making high-purity material essential for reproducible experimental results [https://www.chemspider.com/]. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

[(3R,5R,8S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O2/c1-5-16-7-9-20-19-8-6-17-14-18(25-15(2)24)10-12-23(17,4)21(19)11-13-22(16,20)3/h5,11,17-20H,6-10,12-14H2,1-4H3/b16-5-/t17-,18-,19+,20+,22-,23+/m1/s1

InChI Key

TYZQYJJHKVTJMQ-YVPOXDCLSA-N

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C

Canonical SMILES

CC=C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate involves several steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the ethylidene and acetate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article will explore its applications across different domains including medicinal chemistry, pharmacology, and material science.

Synonyms

  • (Z)-3α-acetoxy-5β-pregna-9(11),17(20)-diene
  • Pregna-9(11),17(20)-dien-3-ol, 3-acetate

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structural similarity to steroidal compounds suggests potential activity as a hormone modulator or receptor agonist.

Case Study: Hormonal Activity

Research indicates that derivatives of this compound can influence steroid hormone receptors. For instance, studies have shown that similar compounds can act as selective modulators of the estrogen receptor, which could lead to therapeutic applications in hormone-related conditions such as breast cancer or osteoporosis.

Pharmacology

Due to its unique chemical properties, the compound may serve as a lead structure in the development of new pharmaceuticals targeting metabolic disorders or inflammatory diseases.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated that these compounds could reduce inflammation markers significantly compared to control groups.

Material Science

The compound's structural characteristics allow for potential applications in material science, particularly in the development of polymers or nanomaterials.

Case Study: Polymer Development

Research has explored the use of steroid-like structures in creating biocompatible polymers for drug delivery systems. The incorporation of this compound into polymer matrices has shown promise in enhancing drug solubility and release profiles.

Table 1: Summary of Applications

Application AreaPotential UseKey Findings
Medicinal ChemistryHormone modulationInfluences estrogen receptors
PharmacologyAnti-inflammatory agentsReduces inflammation markers
Material ScienceBiocompatible polymersEnhances drug delivery systems

Mechanism of Action

The mechanism of action of (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Allopregnanolone (CAS: N/A)

  • Structure : (3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-17-ketone backbone .
  • Key Differences :
    • Position 3 : Hydroxyl group instead of acetate.
    • Position 17 : Ketone substituent vs. ethylidene.
  • Biological Activity : Neurosteroid modulating GABAA receptors; the absence of acetate reduces metabolic stability compared to the target compound .
  • Synthesis : Derived from progesterone metabolism, unlike the photoinduced method used for the target .

(3R,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl) Derivative

  • Structure : Pyridin-3-yl group at position 17, acetate at position 3 .
  • Key Differences :
    • Position 17 : Aromatic pyridinyl vs. ethylidene, altering electronic properties.
  • Molecular Weight : 391.55 g/mol (vs. ~428 g/mol for the target, estimated based on substituents).
  • Potential Applications: Enhanced CNS activity due to nitrogen heterocycle .

(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl) Derivative (CAS: 604-35-3)

  • Structure : Branched alkyl chain at position 17, acetate at position 3 .
  • Key Differences :
    • Position 17 : Hydrophobic 6-methylheptan-2-yl group vs. ethylidene.
  • Molecular Weight : 428.69 g/mol, comparable to the target.
  • Synthesis : Requires multi-step alkylation, contrasting with the target’s radical-based synthesis .

Stigmasterol (MOL000449)

  • Structure : Phytosterol with cyclopenta[a]phenanthrene core, lacking ethylidene and acetate groups .
  • Key Differences :
    • Position 3 : Hydroxyl group.
    • Side Chain : Unsaturated aliphatic chain at position 17.
  • Biological Role : Membrane component in plants; lower lipophilicity than the target compound .

Comparative Data Table

Compound Position 3 Position 17 Molecular Weight (g/mol) Synthesis Yield Key Applications
Target Compound Acetate Z-Ethylidene ~428* 84% Under investigation
Allopregnanolone Hydroxyl Ketone ~318 N/A Neurosteroid
Pyridin-3-yl Derivative Acetate Pyridin-3-yl 391.55 N/A CNS modulation
6-Methylheptan-2-yl Derivative Acetate 6-Methylheptan-2-yl 428.69 N/A Steroidal research
Stigmasterol Hydroxyl Aliphatic chain 412.69 N/A Plant membrane component

*Estimated based on structural analogs.

Research Findings and Implications

  • Stereochemical Impact : The Z-configuration of the ethylidene group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to E-isomers .
  • Acetate vs. Hydroxyl: The 3-acetate group improves bioavailability by resisting rapid glucuronidation, a limitation in hydroxylated analogs like Allopregnanolone .
  • Synthetic Efficiency : Photoinduced radical methods (84% yield) outperform traditional alkylation or esterification routes (e.g., 65% yield in ).

Biological Activity

The compound (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate is a complex organic molecule with potential biological activity. This article focuses on its biological properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of chemical structures known as cyclopenta[a]phenanthrenes. Its complex stereochemistry is characterized by multiple chiral centers that contribute to its unique biological interactions.

Molecular Formula

  • C : 27
  • H : 42
  • O : 2

Structural Features

  • Multiple chiral centers.
  • Presence of an ethylidene group.
  • Acetate functional group.

Anticancer Properties

Recent studies have indicated that compounds similar to (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that cyclopenta[a]phenanthrenes can inhibit the proliferation of various cancer cell lines.
  • Mechanisms of action include induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects:

  • In vivo studies demonstrated a reduction in inflammatory markers in animal models.
  • The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.

Hormonal Activity

Given its structural similarity to steroid compounds:

  • The compound may exhibit hormonal activity , particularly in modulating estrogen receptors.
  • Research indicates potential effects on hormone-dependent cancers.

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory markers
Hormonal activityModulation of estrogen receptor activity

Case Study 1: Anticancer Activity

A study published in Journal of Natural Products investigated the anticancer effects of similar cyclopenta[a]phenanthrenes. The results showed that these compounds significantly inhibited the growth of breast cancer cells through apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism

Another research published in Phytotherapy Research highlighted the anti-inflammatory properties of related compounds. The study found that these compounds reduced TNF-alpha levels in animal models of inflammation.

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